Ethylamino Spacer Length and Flexibility vs. Rigid Anilide Linker (CAS 195452-10-9)
The target compound contains a 4-bromophenethylamino group (Ar-CH2-CH2-NH-CO-) connected to the 5-oxopentanoic acid backbone, providing a two-carbon saturated spacer between the aromatic ring and the amide nitrogen. In contrast, the closest amide analog, 5-[(4-bromophenyl)amino]-5-oxopentanoic acid (CAS 195452-10-9), employs a direct anilide linkage (Ar-NH-CO-) with zero methylene spacer units between the phenyl ring and the amide [1]. The target compound therefore possesses 7 rotatable bonds vs. 5 for the anilide analog, enabling a significantly larger conformational ensemble [2]. The ethylamino spacer introduces an sp3-hybridized carbon adjacent to the amide nitrogen, altering the electronic environment of the NH donor and the geometry of potential hydrogen bonds with biological targets [3].
| Evidence Dimension | Rotatable bond count (conformational flexibility) and linker topology |
|---|---|
| Target Compound Data | 7 rotatable bonds; two-carbon ethylamino spacer (Ar-CH2-CH2-NH-CO-); H-bond donors = 2; H-bond acceptors = 3; molecular weight = 313.03138 Da |
| Comparator Or Baseline | 5-[(4-Bromophenyl)amino]-5-oxopentanoic acid (CAS 195452-10-9): 5 rotatable bonds; zero-carbon anilide spacer (Ar-NH-CO-); molecular weight = 286.125 Da [2] |
| Quantified Difference | +2 rotatable bonds (40% increase); +2 methylene units in linker; +26.9 Da molecular weight; different amide electronics due to adjacent sp3 carbon |
| Conditions | Computed molecular properties from chemical structure; no experimental conformational analysis available for either compound |
Why This Matters
The conformational flexibility difference directly impacts the entropic cost of binding to protein targets and the accessible pharmacophore space, making the two compounds non-substitutable in SAR campaigns.
- [1] Molaid. 4-[(4-bromophenyl)carbamoyl]butanoic acid | 195452-10-9. Synonym: 5-[(4-Bromophenyl)amino]-5-oxopentanoic acid; 5-(4-bromoanilino)-5-oxopentanoic acid. CAS 195452-10-9. View Source
- [2] Molaid. 4-[(4-bromophenyl)carbamoyl]butanoic acid | 195452-10-9. Molecular formula: C11H12BrNO3; Molecular weight: 286.125. View Source
- [3] Jespersen, A., et al. (2014). PDB 5VIJ: Crystal structure of GluN1/GluN2A NMDA receptor agonist binding domains with glycine and antagonist, 4-bromophenyl-ACEPC. Demonstrates specific subunit-interface contacts by a 4-bromophenyl-ethylamino motif. View Source
